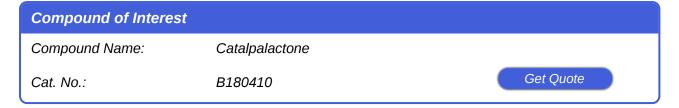


Physical and chemical properties of Catalpalactone

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An In-depth Technical Guide to the Physical and Chemical Properties of Catalpalactone

Introduction

Catalpalactone is a naturally occurring lactone and a member of the 2-benzofurans, first identified in plants of the Catalpa genus, such as Catalpa ovata and Catalpa bignonioides.[1][2] [3] This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. [4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of catalpalactone, details its known biological activities and associated signaling pathways, and presents standardized experimental protocols for its study. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Physical and Chemical Properties

The fundamental physicochemical properties of **catalpalactone** have been characterized and are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.



Property	Value	Source
Molecular Formula	C15H14O4	[1][7][8]
Molecular Weight	258.27 g/mol	[1][7][8]
IUPAC Name	3-(2,2-dimethyl-6-oxo-3H-pyran-5-yl)-3H-2-benzofuran-1-one	[1]
CAS Number	1585-68-8	[1]
Canonical SMILES	CC1(CC=C(C(=O)O1)C2C3=C C=CC=C3C(=O)O2)C	[1]
InChI Key	GFYSRANGENPXDF- UHFFFAOYSA-N	[1][7][8]
Physical Description	Data not available in search results.	
Melting Point	Data not available in search results.	_
Boiling Point	Data not available in search results.	
Solubility	Data not available in search results.	
Stereochemistry	Racemic	[7]

Spectroscopic Data

The structure of **catalpalactone** and its synthetic derivatives has been confirmed using various spectroscopic techniques. While specific spectral data is not detailed in the provided search results, the methodologies employed are crucial for its identification and characterization.



Spectroscopic Method	Application
¹ H NMR	Used for the structural identification of catalpalactone and its derivatives.[4][9]
¹³ C NMR	Employed for the structural elucidation of catalpalactone and its analogs.[4][9]
High-Resolution Mass Spectrometry (HRMS)	Utilized to confirm the molecular formula and structure of synthesized catalpalactone derivatives.[4][9]
Infrared (IR) Spectroscopy	General method used to identify functional groups present in the molecule.
Mass Spectrometry (MS)	General method used to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Catalpalactone exhibits significant biological activities, primarily anti-inflammatory and neuroprotective effects, through the modulation of specific cellular signaling pathways.

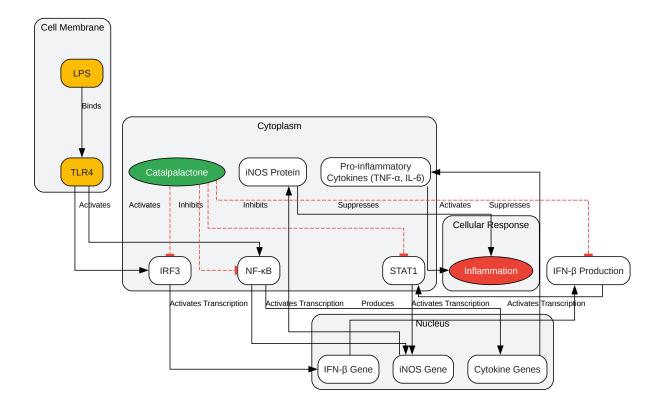
Anti-inflammatory Activity

Catalpalactone has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[5][10] Its mechanism of action involves the inhibition of key inflammatory mediators and pathways:

- Inhibition of Pro-inflammatory Molecules: It significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5]
- Reduction of Cytokines: The compound reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]
- Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling cascade. Specifically,
 catalpalactone prevents the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-κB (NF-κB).[4][5] It also suppresses the production of interferon-β (IFN-β) and the



subsequent activation of the signal transducer and activator of transcription 1 (STAT1).[4][5] [10]



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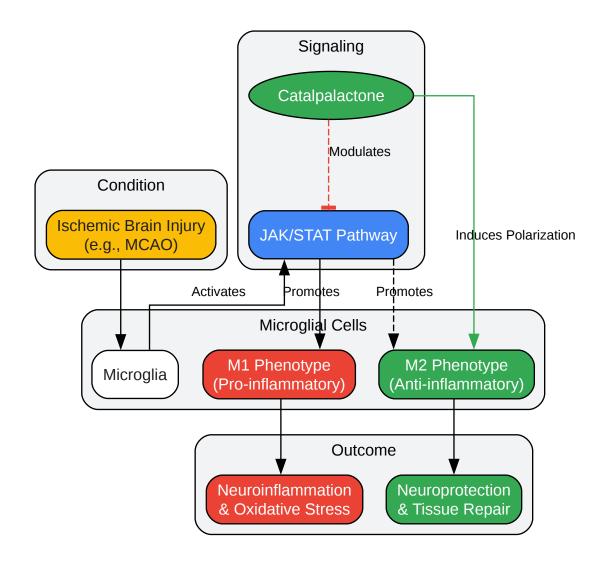
Caption: Anti-inflammatory signaling pathway of **Catalpalactone**.

Neuroprotective Activity



Catalpalactone has shown promise in protecting nerve function from hypoxic lesions, as demonstrated in a middle cerebral artery occlusion (MCAO) rat model of ischemic brain injury. [6] The underlying mechanism involves the modulation of microglial polarization:

- M2 Microglial Polarization: Catalpalactone promotes the polarization of microglial cells toward the protective M2 phenotype.[6]
- JAK/STAT Pathway Involvement: This neuroprotective effect is achieved by influencing the
 JAK/STAT signaling pathway. In contrast to the pro-inflammatory M1 phenotype, which is
 associated with activated JAK/STAT signaling, catalpalactone treatment shifts the balance
 towards the anti-inflammatory M2 state.[6]
- Functional Recovery: By promoting M2 polarization, **catalpalactone** reduces neurological severity scores and improves overall neurological function in the MCAO rat model.[6]





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Caption: Neuroprotective mechanism of Catalpalactone via microglial polarization.

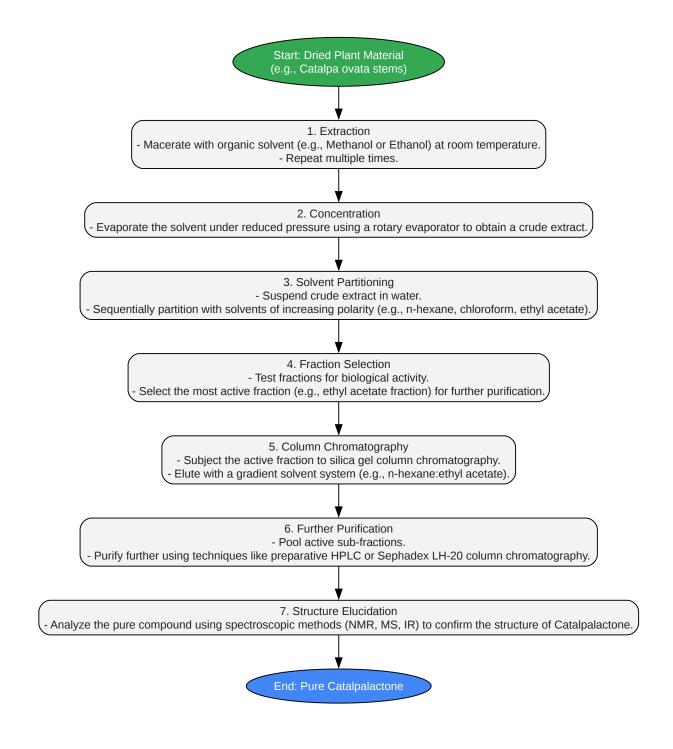
Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of **catalpalactone**.

Protocol for Isolation and Purification

This protocol describes a general procedure for the isolation of **catalpalactone** from a plant source like Catalpa ovata.





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Caption: General workflow for the isolation and purification of **Catalpalactone**.



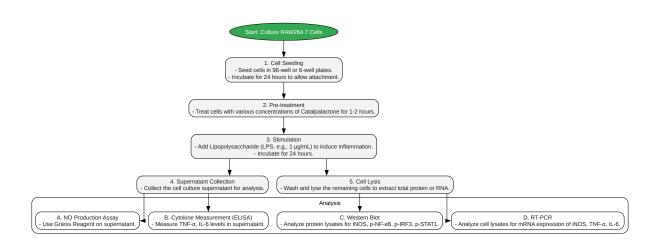
Methodology:

- Plant Material Preparation: Air-dry and powder the relevant plant parts (e.g., stems, leaves)
 of Catalpa ovata.
- Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol) at room temperature for several days. Filter and concentrate the solvent under reduced pressure to yield a crude extract.
- Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Bioassay-Guided Isolation: Test each fraction for the desired biological activity (e.g., antiinflammatory). The most potent fraction (e.g., the ethyl acetate fraction) is selected for further separation.
- Chromatographic Purification:
 - Subject the active fraction to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).
 - Collect fractions and monitor by thin-layer chromatography (TLC).
 - Pool fractions containing the compound of interest.
- Final Purification: Purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure **catalpalactone**.
- Structural Confirmation: Confirm the identity and purity of the isolated compound using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol for In Vitro Anti-inflammatory Assay

This protocol outlines the procedure to evaluate the anti-inflammatory effects of **catalpalactone** using the LPS-induced RAW264.7 macrophage cell line.[5]





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